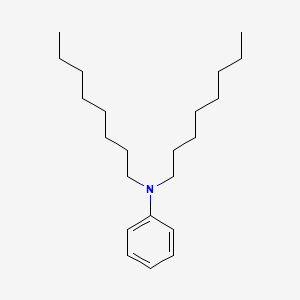

N,N-Dioctylaniline

Descripción general

Descripción

N,N-Dioctylaniline is an organic compound with the molecular formula C22H39N. It is a derivative of aniline where the nitrogen atom is bonded to two octyl groups. This compound is known for its applications in various fields, including organic synthesis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Dioctylaniline can be synthesized through the alkylation of aniline with octyl halides. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to reflux to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

N-Oxidation and N-Demethylation

N,N-Dimethylaniline undergoes N-oxidation to form N,N-dimethylaniline N-oxide via flavin-containing monooxygenases (FMOs) and N-demethylation via cytochrome P450 enzymes (CYPs) . These reactions are critical in its metabolic detoxification and bioactivation:

-

N-Oxidation : Dominated by FMOs, producing N-oxide derivatives .

-

N-Demethylation : Catalyzed by CYPs (e.g., CYP2B, CYP2C), yielding N-methylaniline and formaldehyde .

Key Data :

| Reaction Type | Enzyme System | Major Metabolites |

|---|---|---|

| N-Oxidation | FMOs | N,N-Dimethylaniline N-oxide |

| N-Demethylation | CYPs | N-Methylaniline, Formaldehyde |

Electrophilic Aromatic Substitution

N,N-Dimethylaniline participates in Friedel-Crafts alkylation with alkenes under gold(I)-catalyzed conditions. The reaction proceeds via electrophilic activation of the alkene, forming C–C bonds at the para position of the aromatic ring .

Mechanistic Insights :

-

Pathway 1 : Gold(I) activates the alkene, enabling electrophilic attack on the aromatic ring (anti-Markovnikov addition for olefin ketones) .

-

Pathway 2 : Gold(I) activates the dimethylaniline, though this pathway is less favorable .

Energy Barriers :

Oxidative Reactions

N,N-Dimethylaniline reacts with radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH- ) via a concerted proton-electron transfer (CPET) mechanism, leading to N-demethylation . Key findings include:

-

Deuterium Kinetic Isotope Effect (DKIE) : Similar intra- and intermolecular DKIEs (kH/kD ≈ 2.5–3.0) support a single-step hydrogen transfer .

-

Mg²⁺ Acceleration : Interaction with the transition state lowers activation energy, enhancing reaction rates .

Kinetic Parameters :

| Parameter | Value |

|---|---|

| ρ⁺ (Hammett) | -2.03 |

| Rate Acceleration (with Mg²⁺) | 10–20x |

Toxicological and Genotoxic Effects

-

Carcinogenicity : N,N-Dimethylaniline shows "some evidence" of carcinogenicity in male rats (spleen sarcomas) but not in mice .

-

Genotoxicity : Induces chromosomal aberrations and sister chromatid exchanges in vitro, implicating reactive intermediates like quinoneimines .

Key Findings :

-

In vivo DNA damage : Weakly positive in alkaline elution assays .

-

Mutagenicity : Negative in Ames test but positive in micronucleus assays .

Redox Reactions

Benzoyl peroxide oxidizes N,N-Dimethylaniline in toluene, producing N-methylaniline and peroxide intermediates . The reaction is autoinhibited by peroxide byproducts .

Kinetic Profile :

| Parameter | Value |

|---|---|

| Initial Rate (-d[O₂]/dt)₀ | 7.1 × 10⁻⁶ M/s |

| Peroxide Inhibition | 40–60% rate reduction |

Functionalization via Lithiation

N,N-Dimethylaniline reacts with butyllithium to form 2-lithio derivatives , enabling further electrophilic substitutions (e.g., halogenation, carboxylation) .

Aplicaciones Científicas De Investigación

Chemical Synthesis

N,N-Dioctylaniline is primarily used as an intermediate in the synthesis of various chemical products. Its structure allows it to participate in reactions that yield valuable derivatives for industrial applications.

- Dye Manufacturing : DOA is utilized in the production of dyes, particularly in the textile industry. Its ability to form stable complexes with metal ions enhances the color properties of dyes.

- Pesticide Production : It serves as a precursor in the synthesis of agrochemicals, including pesticides, which benefit from the compound's stability and efficacy against pests.

Materials Science

In materials science, this compound is employed to modify polymers and enhance their properties.

- Polymerization Agent : DOA acts as a polymerization accelerator, particularly in the production of polyurethane foams. Its incorporation into polymer matrices improves mechanical strength and thermal stability.

- Surfactant Applications : The compound functions as a surfactant in various formulations, aiding in emulsification processes crucial for paint and coating industries.

Biomedical Research

Recent studies have highlighted the potential of this compound derivatives in biomedical applications.

- Neuroprotective Agents : Research indicates that certain derivatives of DOA exhibit neuroprotective properties by preventing cell death through mechanisms such as reducing oxidative stress and inhibiting ferroptosis . For instance, compounds derived from DOA have shown promise in protecting neuronal cells against toxicity induced by reactive oxygen species.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile.

- Genotoxicity : Studies have indicated that some anilines can be genotoxic. For instance, N,N-dimethylaniline (a related compound) has been shown to induce chromosomal aberrations in laboratory settings . Therefore, caution must be exercised when handling DOA in industrial settings.

Case Studies

- Polyurethane Foams : A study demonstrated that incorporating this compound into polyurethane formulations significantly improved their mechanical properties compared to traditional formulations without it. The enhanced properties included increased tensile strength and thermal stability, making these foams suitable for high-performance applications.

- Neuroprotection Research : In a recent pharmacological study, derivatives of this compound were tested for their ability to protect hippocampal neurons from oxidative stress. The results indicated a marked reduction in cell death rates when treated with these compounds, suggesting potential therapeutic applications for neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of N,N-Dioctylaniline involves its interaction with various molecular targets. The octyl groups attached to the nitrogen atom can influence its reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and other organic reaction mechanisms.

Comparación Con Compuestos Similares

N,N-Diethylaniline: A derivative with ethyl groups instead of octyl groups.

N,N-Dimethylaniline: A derivative with methyl groups instead of octyl groups.

N,N-Dibutylaniline: A derivative with butyl groups instead of octyl groups.

Comparison: N,N-Dioctylaniline is unique due to the presence of long octyl chains, which can significantly affect its physical and chemical properties compared to its shorter-chain analogs. The longer chains can enhance its solubility in non-polar solvents and influence its reactivity in various chemical reactions.

Actividad Biológica

N,N-Dioctylaniline, an aromatic amine, is characterized by its two octyl groups attached to the nitrogen atom of the aniline structure. This compound has garnered attention due to its potential applications in various fields, including materials science and pharmacology. This article delves into the biological activity of this compound, highlighting its metabolic pathways, toxicological effects, and potential therapeutic uses.

Chemical Structure and Properties

This compound (CHN) is a member of the dialkylated aniline family. Its structure consists of a phenyl group attached to a nitrogen atom that is further substituted with two octyl chains. This configuration enhances its lipophilicity, influencing its interaction with biological systems.

Metabolism and Toxicological Profile

Metabolic Pathways

The metabolism of this compound is not as extensively studied as that of other anilines, such as N,N-dimethylaniline. However, studies on related compounds suggest that it may undergo similar metabolic transformations, primarily through oxidative pathways. Key metabolic processes include:

Toxicological Effects

The toxicity of this compound has been inferred from studies on structurally similar compounds. For instance, N,N-dimethylaniline has shown neurotoxic effects in animal models, including central nervous system (CNS) depression and hematological changes. The following table summarizes key toxicological findings from related compounds:

| Compound | Toxicity Observed | Study Reference |

|---|---|---|

| N,N-Dimethylaniline | CNS effects, hematological changes | EPA , Health Council |

| This compound | Inferred from similar compounds | Not directly studied |

Case Studies and Research Findings

A significant body of research focuses on the biological activities of anilines and their derivatives. A study published in PubMed highlighted the neuroprotective effects of compounds with similar structures to this compound, suggesting a potential for therapeutic applications in neurodegenerative diseases .

Another investigation into the genotoxicity of related compounds indicated that while some derivatives exhibited DNA-damaging effects, others were non-mutagenic at certain doses . This variability underscores the need for further research specifically targeting this compound to elucidate its safety profile and biological activity.

Propiedades

IUPAC Name |

N,N-dioctylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N/c1-3-5-7-9-11-16-20-23(22-18-14-13-15-19-22)21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSTXBRQVXIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184142 | |

| Record name | N,N-Dioctylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-75-8 | |

| Record name | N,N-Dioctylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dioctylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dioctylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.